molecular formula C9H11NO B2853283 4-Ethylbenzaldehyde oxime CAS No. 61946-88-1

4-Ethylbenzaldehyde oxime

Cat. No.: B2853283
CAS No.: 61946-88-1
M. Wt: 149.193
InChI Key: DCBIVYBFOCPTQI-UHFFFAOYSA-N
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Description

4-Ethylbenzaldehyde oxime is a specialty product used in proteomics research . It has a molecular formula of C9H11NO and a molecular weight of 149.190 .


Synthesis Analysis

Oximes, including this compound, are synthesized through an important reaction in organic chemistry. They are used for protection, purification, and characterization of carbonyl compounds. Nitriles, amides via Beckmann rearrangement, nitro compounds, nitrones, amines, and azaheterocycles can be synthesized from oximes .


Molecular Structure Analysis

The molecular structure of this compound consists of a carbon backbone with a molecular formula of C9H11NO .


Chemical Reactions Analysis

Oximes, such as this compound, are involved in various chemical reactions. A carbon-centered radical adds preferentially to the carbon atom in the carbon–nitrogen double bond of an oxime ether . Oximes can also be the products of radical reactions .


Physical And Chemical Properties Analysis

Oximes have characteristic bands with wave numbers measuring 3600 (O-H), 945 (N-O), and 1665 (C=N) in the infrared spectrum. They are resistant to the process of hydrolysis more than the analogous hydrazones. These compounds are present in the form of colorless crystals and are said to be less soluble in water .

Scientific Research Applications

1. Radiopharmaceutical Research

4-Ethylbenzaldehyde oxime has applications in the field of radiopharmaceutical research. For instance, derivatives of this compound have been used in the synthesis of novel prosthetic groups for the labeling of peptides in positron emission tomography (PET) imaging. These prosthetic groups have been instrumental in improving the biodistribution and excretion profiles of radiotracers, thereby enhancing imaging clarity and diagnostic accuracy (Glaser et al., 2008).

2. Polymer Functionalization

In polymer science, this compound is a valuable precursor for the multi-functionalization of polymers. This process involves the incorporation of oxime, azide, and nitrone moieties into polymers, allowing for post-functionalization through strain-promoted cycloadditions. The application of this methodology enables the creation of polymers with diverse and sophisticated functionalities, which can self-assemble into well-defined nanostructures (Ledin et al., 2013).

3. Bioconjugation for Vaccine Development

This compound derivatives are utilized in the efficient bioconjugation of proteins and polysaccharides, a crucial step in the development of conjugate vaccines. The oxime chemistry approach provides a way to control the extent of inter- and intramolecular crosslinking, thereby simplifying the synthesis process and potentially increasing the yield of conjugate vaccines. This method has shown promising results in mounting significant anti-polysaccharide immune responses in mice, indicating its potential in vaccine development (Lees et al., 2006).

4. Analytical Chemistry and Environmental Monitoring

In analytical chemistry, this compound is involved in methods for detecting and quantifying aldehydes. One such method involves the formation of oximes through the reaction of aldehydes with specific reagents, followed by a base-catalyzed fragmentation process. This technique offers a spectrophotometric assay for formaldehyde detection under neutral conditions, highlighting its utility in various analytical applications (Salahuddin et al., 2004).

5. Synthetic Organic Chemistry

In synthetic organic chemistry, this compound is used in the synthesis of various organic compounds. It serves as a precursor or intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. For example, its derivatives have been synthesized and evaluated for their larvicidal and fungicidal activities, showcasing the versatility and potential of this compound in the field of synthetic chemistry (Zhang et al., 2013).

Mechanism of Action

Target of Action

4-Ethylbenzaldehyde oxime, like other oximes, is known to interact with a variety of biological targets. Oximes are renowned for their widespread applications as antidotes against organophosphate poisoning, drugs, and intermediates for the synthesis of several pharmacological derivatives .

Mode of Action

The mode of action of oximes involves their ability to reactivate the enzyme acetylcholinesterase (AChE), which is inhibited in cases of organophosphate poisoning . The oxime group contains two H-bond acceptors (nitrogen and oxygen atoms) and one H-bond donor (OH group), which may lead to a significantly different mode of interaction with receptor binding sites compared to corresponding carbonyl compounds .

Biochemical Pathways

Oximes have been shown to inhibit over 40 different kinases, including AMP-activated protein kinase (AMPK), phosphatidylinositol 3-kinase (PI3K), cyclin-dependent kinase (CDK), and multiple receptor and non-receptor tyrosine kinases . Some oximes are inhibitors of lipoxygenase 5, human neutrophil elastase, and proteinase 3 . These biochemical pathways play crucial roles in various cellular processes, and their modulation can have significant downstream effects.

Pharmacokinetics

Oximes are known to have good bioavailability and are often administered intravenously for rapid onset of action .

Result of Action

The result of the action of this compound would depend on its specific targets and mode of action. Given the known actions of oximes, potential effects could include the reactivation of inhibited enzymes, modulation of kinase activity, and potential anticancer and anti-inflammatory effects .

Safety and Hazards

4-Ethylbenzaldehyde oxime is considered hazardous. It is a combustible liquid and harmful if swallowed . Safety measures include washing face, hands, and any exposed skin thoroughly after handling, not eating, drinking, or smoking when using this product, keeping away from heat/sparks/open flames/hot surfaces, and wearing protective gloves/clothing/eye protection/face protection .

Future Directions

4-Ethylbenzaldehyde oxime is a specialty product for proteomics research . The future directions of this compound could be influenced by the ongoing research in the field of proteomics and its potential applications in various areas of biological and medical research.

Biochemical Analysis

Biochemical Properties

4-Ethylbenzaldehyde oxime, like other oximes, plays a role in biochemical reactions. Oximes are known to interact with various enzymes, proteins, and other biomolecules . The presence of the oxime moiety affects the biological activity of the compounds . Oximes are formed in the reaction of oxime (ketones or aldehydes derivatives) with alkyl or aryl halogen .

Cellular Effects

These effects could be explained beyond action on acetylcholinesterase as their main target .

Molecular Mechanism

The molecular mechanism of this compound involves the formation of an oxime from the aldehyde or ketone, which occurs in a sequence similar to the formation of imines and hydrazones . The nitrogen adds to the carbonyl carbon followed by proton transfer . This forms the oxime in an essentially irreversible process as the adduct dehydrates .

Temporal Effects in Laboratory Settings

In laboratory settings, oximes are highly crystalline and the oximation is a very efficient method for the characterization and purification of carbonyl compounds . The reaction of benzaldehyde and hydroxylamine hydrochloride at room temperature in methanol gives 9% E-isomer and 82% Z-isomer .

Dosage Effects in Animal Models

The effects of these substances enhance the need for comparative studies, which could allow the identification of the most efficacious product .

Metabolic Pathways

Oximes, including this compound, can generate nitric oxide . They are involved in various metabolic pathways, interacting with enzymes and cofactors . In silico pathway design has been applied to relieve the bottleneck of DHPAA production in the synthetic BIA pathway .

Transport and Distribution

Nanoparticulate formulations have been used to enhance the transport of oximes .

Subcellular Localization

Machine learning methods have been developed for subcellular localization prediction in plant cells , and mass spectrometry-based approaches have been used for mapping protein subcellular localization .

Properties

IUPAC Name

(NE)-N-[(4-ethylphenyl)methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c1-2-8-3-5-9(6-4-8)7-10-11/h3-7,11H,2H2,1H3/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCBIVYBFOCPTQI-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)/C=N/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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